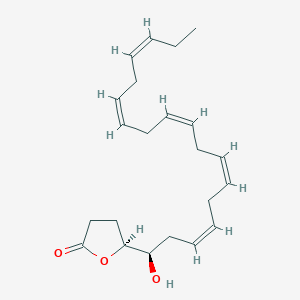

4,5-DiHDPA lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

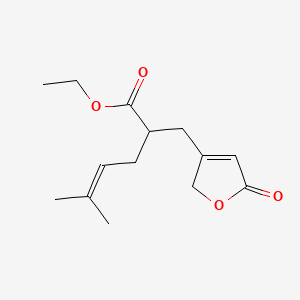

4,5-DiHDPA lactone is a derivative of docosahexaenoic acid (DHA) and is a PPARγ activator . It is the 1,4 cyclic ester derived from (±)4(5)-DiHDPA, which is produced by epoxidation of DHA at the α-4 double bond .

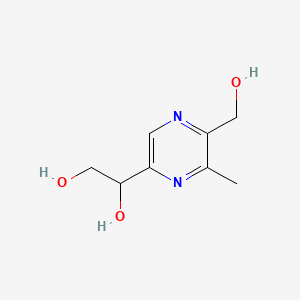

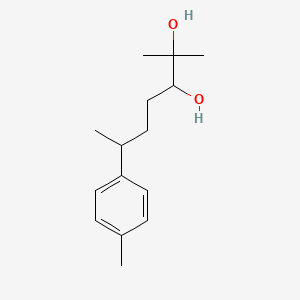

Molecular Structure Analysis

The molecular formula of 4,5-DiHDPA lactone is C22H32O3 . The molecular weight is 344.49 .Chemical Reactions Analysis

4,5-DiHDPA lactone is produced by the epoxidation of DHA at the α-4 double bond . The specific chemical reactions involving 4,5-DiHDPA lactone are not detailed in the available resources.Scientific Research Applications

Biochemical Research

4,5-DiHDPA lactone is a biochemical that is used in various areas of research. It is a lactone derived from DHA . Its biological activity is currently unknown , but it could potentially be used to study the effects of various biochemical processes.

Lipid Biochemistry

This compound falls under the category of lipids . It could be used in lipid biochemistry research to understand the role and function of lipids in living organisms.

Cytochrome P450 Pathways

4,5-DiHDPA lactone could be used in research related to Cytochrome P450 pathways . These pathways are involved in the metabolism of various substances in the body.

PPARγ Activation

4,5-DiHDPA lactone is a PPARγ activator . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis and glucose homeostasis. Therefore, this compound could be used in research related to metabolic diseases such as diabetes and obesity .

Vitamin D Related Research

Given its relation to lipid biochemistry, 4,5-DiHDPA lactone could potentially be used in Vitamin D related research . Vitamin D is a fat-soluble vitamin that is important for bone health.

Pharmaceutical Development

Due to its potential biological activities, 4,5-DiHDPA lactone could be used in the development of new pharmaceuticals . However, more research is needed to fully understand its biological activity and potential therapeutic uses.

properties

IUPAC Name |

(5S)-5-[(1R,3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/t20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOBNCGOHMJRLU-VSHOBBMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-DiHDPA lactone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-ba-)- (9CI)](/img/no-structure.png)

![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)

![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)

![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)